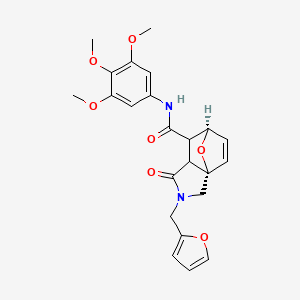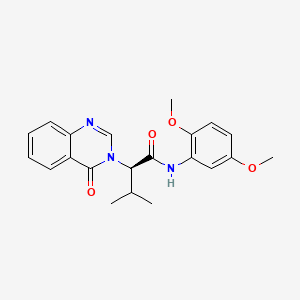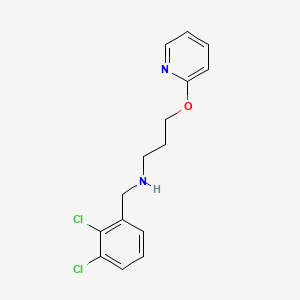![molecular formula C18H21BrN6O3 B15283681 Tert-butyl 8'-bromo-5',6'-dihydro-6'-oxospiro(piperidine-4,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-1-carboxylate](/img/structure/B15283681.png)
Tert-butyl 8'-bromo-5',6'-dihydro-6'-oxospiro(piperidine-4,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 8’-bromo-5’,6’-dihydro-6’-oxospiro(piperidine-4,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-1-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique spiro structure, which is known for its stability and interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8’-bromo-5’,6’-dihydro-6’-oxospiro(piperidine-4,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the spiro structure: This can be achieved through a cyclization reaction involving a piperidine derivative and a benzodiazepine precursor.
Bromination: Introduction of the bromine atom at the 8’ position can be carried out using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Protection and deprotection steps: The tert-butyl group is often introduced as a protecting group for the carboxylate functionality, which can be added using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of greener bromination methods.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.
Biology: It can be used as a probe to study biological pathways and interactions, especially those involving spiro compounds.
Materials Science: The stability and electronic properties of the compound may make it useful in the development of new materials, such as organic semiconductors.
Mecanismo De Acción
The mechanism of action of tert-butyl 8’-bromo-5’,6’-dihydro-6’-oxospiro(piperidine-4,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-1-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The spiro structure may allow the compound to fit into unique binding sites, modulating the activity of these targets and affecting various biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 8-amino-5-bromo-3,4-dihydro-2(1H)-isoquinolinecarboxylate
- Tert-butyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate
Uniqueness
Tert-butyl 8’-bromo-5’,6’-dihydro-6’-oxospiro(piperidine-4,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-1-carboxylate stands out due to its spiro structure, which imparts unique stability and reactivity. This makes it a valuable compound for various applications, particularly in fields requiring stable and versatile chemical scaffolds.
Propiedades
Fórmula molecular |
C18H21BrN6O3 |
|---|---|
Peso molecular |
449.3 g/mol |
Nombre IUPAC |
tert-butyl 8-bromo-6-oxospiro[5H-tetrazolo[1,5-a][1,4]benzodiazepine-4,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C18H21BrN6O3/c1-17(2,3)28-16(27)24-8-6-18(7-9-24)15-21-22-23-25(15)13-5-4-11(19)10-12(13)14(26)20-18/h4-5,10H,6-9H2,1-3H3,(H,20,26) |
Clave InChI |
VEEUHGAYILAKFA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=NN=NN3C4=C(C=C(C=C4)Br)C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Phenyl-6-[2-(1-pyrrolidinyl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283600.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-oxo-2-(2-phenylethyl)-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide](/img/structure/B15283604.png)
![Ethyl 4-{[2-(4-hydroxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-yl]amino}benzoate](/img/structure/B15283610.png)
![N-{2-chloro-4-[(3-phenylpropanoyl)amino]phenyl}-2-furamide](/img/structure/B15283614.png)
![1-Ethyl-6,8-difluoro-7-{[2-(4-morpholinyl)ethyl]amino}-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B15283618.png)
![5-(pyridin-3-yl)-N-[5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B15283627.png)
![4-(4-chlorobenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15283629.png)
![1-[(4-fluorophenyl)sulfonyl]-N-{1-methyl-2-oxo-2-[(2-pyridinylmethyl)amino]ethyl}-3-piperidinecarboxamide](/img/structure/B15283643.png)

![2-(4-chlorobenzoyl)-N-[1-(hydroxymethyl)propyl]benzamide](/img/structure/B15283664.png)


![2-[1,1'-biphenyl]-4-yl-N-ethyl-N-phenylacetamide](/img/structure/B15283676.png)

